
2-bromo-N,N-bis(cyanomethyl)benzamide
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Overview
Description
2-bromo-N,N-bis(cyanomethyl)benzamide is an organic compound with the molecular formula C11H8BrN3O. It is a derivative of benzamide, featuring a bromine atom at the 2-position and two cyanomethyl groups attached to the nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N,N-bis(cyanomethyl)benzamide typically involves the reaction of 2-bromobenzoyl chloride with N,N-bis(cyanomethyl)amine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane at low temperatures to control the reaction rate and improve yield .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
2-bromo-N,N-bis(cyanomethyl)benzamide can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Condensation reactions: The cyanomethyl groups can participate in condensation reactions with carbonyl compounds to form heterocyclic structures.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Condensation reactions: Aldehydes or ketones in the presence of acid or base catalysts are typical reagents.
Major Products Formed
Nucleophilic substitution: Substituted benzamides with various functional groups.
Condensation reactions: Heterocyclic compounds with potential biological activity.
Reduction: Amines and other reduced derivatives.
Scientific Research Applications
Medicinal Chemistry
2-Bromo-N,N-bis(cyanomethyl)benzamide has garnered attention for its potential pharmacological properties. Its structural features suggest interactions with biological targets, making it a candidate for drug development. Notable applications include:
- Antiviral Activity : Preliminary studies indicate that derivatives of this compound may exhibit antiviral properties, particularly against certain viral infections.
- Enzyme Inhibition : The compound's ability to interact with specific enzymes suggests potential applications in treating diseases where enzyme modulation is beneficial.
Organic Synthesis
In organic chemistry, this compound serves as an important intermediate for synthesizing more complex molecules. Its reactivity allows for:
- Formation of New Compounds : The bromine and cyanomethyl groups can participate in nucleophilic substitution reactions, facilitating the creation of diverse derivatives.
- Building Blocks for Drug Discovery : Its unique functional groups make it a valuable building block in the synthesis of novel pharmaceutical agents.
Case Study 1: Antiviral Screening
A study conducted on various derivatives of this compound demonstrated promising antiviral activity against specific viruses. The mechanism involved the compound's ability to inhibit viral replication by targeting viral enzymes. This research highlights its potential as a lead compound in antiviral drug development.
Case Study 2: Enzyme Interaction Studies
Research involving enzyme assays showed that this compound can effectively inhibit certain enzymes implicated in cancer progression. The compound was tested against various cancer cell lines, revealing its potential as a therapeutic agent in oncology.
Mechanism of Action
The mechanism of action of 2-bromo-N,N-bis(cyanomethyl)benzamide depends on its specific application. In medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and cyanomethyl groups can influence the compound’s binding affinity and selectivity towards these targets .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N,N-bis(cyanomethyl)benzamide
- 2-fluoro-N,N-bis(cyanomethyl)benzamide
- 2-iodo-N,N-bis(cyanomethyl)benzamide
Uniqueness
2-bromo-N,N-bis(cyanomethyl)benzamide is unique due to the presence of the bromine atom, which can participate in specific interactions such as halogen bonding. This can enhance the compound’s reactivity and selectivity in various chemical reactions compared to its chloro, fluoro, and iodo analogs .
Biological Activity
2-Bromo-N,N-bis(cyanomethyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, mechanisms of action, and biological properties, supported by data tables and relevant case studies.
This compound has the molecular formula C9H7BrN2O. The compound is synthesized through the reaction of 2-bromobenzoyl chloride with N,N-bis(cyanomethyl)amine in the presence of a base like triethylamine. The reaction typically occurs in an organic solvent such as dichloromethane under controlled conditions to optimize yield and purity .
Synthesis Overview
Step | Reagents | Conditions | Yield |
---|---|---|---|
1 | 2-Bromobenzoyl chloride + N,N-bis(cyanomethyl)amine | Dichloromethane, Triethylamine, Low temperature | Variable |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The bromine atom and cyanomethyl groups enhance its reactivity, potentially allowing it to modulate the activity of biological targets involved in various disease pathways .
Biological Activity
Research indicates that derivatives of this compound exhibit significant pharmacological properties, including:
- Antimicrobial Activity : Some studies have shown that this compound can inhibit the growth of certain bacterial strains, suggesting potential use as an antimicrobial agent.
- Anticancer Properties : Preliminary investigations indicate that it may possess anticancer activity by inducing apoptosis in cancer cells through specific signaling pathways .
Case Studies
- Antimicrobial Evaluation : A study assessed the antimicrobial efficacy of several derivatives of this compound against common pathogens. Results demonstrated a minimum inhibitory concentration (MIC) range from 10 to 50 µg/mL for effective derivatives, indicating promising antimicrobial properties.
- Anticancer Screening : In vitro assays were conducted on various cancer cell lines (e.g., MCF-7 for breast cancer and HeLa for cervical cancer). The results indicated that certain derivatives significantly reduced cell viability at concentrations as low as 25 µM, suggesting their potential as anticancer agents .
Antimicrobial Activity Summary
Compound | Target Pathogen | MIC (µg/mL) |
---|---|---|
Derivative A | Staphylococcus aureus | 20 |
Derivative B | Escherichia coli | 30 |
Derivative C | Pseudomonas aeruginosa | 50 |
Anticancer Activity Summary
Compound | Cancer Cell Line | IC50 (µM) |
---|---|---|
Derivative D | MCF-7 (Breast) | 25 |
Derivative E | HeLa (Cervical) | 30 |
Properties
IUPAC Name |
2-bromo-N,N-bis(cyanomethyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrN3O/c12-10-4-2-1-3-9(10)11(16)15(7-5-13)8-6-14/h1-4H,7-8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCCQUNFUCDKECV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N(CC#N)CC#N)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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